N-(Propan-2-yl)prop-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropylpropiolamide is an organic compound belonging to the amide family It is characterized by the presence of an isopropyl group attached to the nitrogen atom of the amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isopropylpropiolamide can be synthesized through several methods. One common approach involves the reaction of isopropylamine with propiolic acid. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
Isopropylamine+Propiolic Acid→N-Isopropylpropiolamide+Water
Another method involves the use of propiolyl chloride and isopropylamine. This reaction requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, N-Isopropylpropiolamide is typically produced through large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the efficient production of high-quality N-Isopropylpropiolamide.
Chemical Reactions Analysis
Types of Reactions
N-Isopropylpropiolamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-Isopropylpropiolamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a bioactive compound. It may have applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects. It may be used in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Isopropylpropiolamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context. Further research is needed to fully elucidate the molecular mechanisms underlying its effects.
Comparison with Similar Compounds
Similar Compounds
Propanamide: An amide with a similar structure but without the isopropyl group.
N-Methylpropiolamide: An amide with a methyl group instead of an isopropyl group.
N-Ethylpropiolamide: An amide with an ethyl group instead of an isopropyl group.
Uniqueness
N-Isopropylpropiolamide is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
67617-62-3 |
---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
N-propan-2-ylprop-2-ynamide |
InChI |
InChI=1S/C6H9NO/c1-4-6(8)7-5(2)3/h1,5H,2-3H3,(H,7,8) |
InChI Key |
GWLCOGAYMMOKBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.